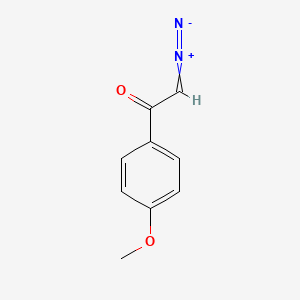

p-Methoxy-2-diazoacetophenone

Description

Structure

3D Structure

Properties

CAS No. |

6832-17-3 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-diazo-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(12)6-11-10/h2-6H,1H3 |

InChI Key |

UEHXIAGUEPEVPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Precursor Chemistry

Diazotization Protocols for p-Methoxy-2-diazoacetophenone Synthesis

Diazotization serves as a fundamental method for the introduction of the diazo group. This process typically involves the reaction of a primary amine with a nitrosating agent, most commonly nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.com

Classical Diazotization from p-Methoxyacetophenone Precursors

The classical approach to synthesizing diazoacetophenones often begins with a precursor containing a primary amino group. For this compound, a logical precursor would be 2-amino-p-methoxyacetophenone. The diazotization of 2-aminoacetophenone (B1585202) hydrochloride with sodium nitrite is a known method for preparing diazoacetophenone (B1606541). orgsyn.org This reaction involves the conversion of the primary aryl amine into a diazonium salt by reacting it with nitrous acid. researchgate.net The diazonium salt is often unstable and is typically used immediately in subsequent reactions.

The general mechanism involves the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which acts as the electrophile. The primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine, which then undergoes tautomerization and dehydration to yield the diazonium salt. masterorganicchemistry.com

Optimized Conditions for Diazo Group Introduction via Sodium Nitrite

Optimizing the conditions for diazotization is crucial for maximizing yield and ensuring the stability of the often-sensitive diazo product. Key parameters that are typically optimized include temperature, acid concentration, and the rate of addition of sodium nitrite.

Low temperatures, often between 0 and 5 °C, are critical to stabilize the intermediate diazonium salt and prevent its premature decomposition. brainkart.com The choice and concentration of the acid are also important. While hydrochloric acid is commonly used, other acids like p-toluenesulfonic acid in acetonitrile (B52724) have been employed for the diazotization-iodination of aromatic amines. organic-chemistry.org

The rate of addition of the sodium nitrite solution is carefully controlled to maintain a slight excess of nitrous acid only at the end of the reaction. brainkart.com This prevents side reactions and the decomposition of the desired product. The endpoint of the titration can be detected using starch-iodide paper, which turns blue in the presence of excess nitrous acid. brainkart.com

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | Stabilizes the diazonium salt intermediate. brainkart.com |

| Acid | Strong acid (e.g., HCl) | Catalyzes the formation of the nitrosonium ion. masterorganicchemistry.com |

| Reagent Addition | Slow, controlled addition of NaNO₂ | Prevents side reactions and decomposition. brainkart.com |

| Endpoint Detection | Starch-iodide paper | Indicates the presence of excess nitrous acid. brainkart.com |

Alternative Routes to this compound and Analogs

Beyond classical diazotization of aminoacetophenones, other synthetic strategies offer access to diazoacetophenones and their analogs.

Reactions Involving Diazomethane (B1218177) with Acyl Chlorides

A widely used and general method for preparing diazoketones is the reaction of an acid chloride with diazomethane. orgsyn.org In this approach, the corresponding acyl chloride, p-methoxybenzoyl chloride, would be treated with at least two equivalents of diazomethane. orgsyn.org The first equivalent of diazomethane reacts with the acyl chloride to form the diazoketone, while the second equivalent neutralizes the hydrogen chloride that is liberated during the reaction. orgsyn.org

This method is advantageous as it avoids the sometimes harsh conditions of diazotization. However, diazomethane itself is a toxic and explosive gas, requiring careful handling and specialized equipment. wikipedia.orgchemeurope.com The reaction is typically performed in an ethereal solution at low temperatures. orgsyn.org Recent advancements have explored continuous flow reactors for the in-situ generation and reaction of anhydrous diazomethane, enhancing safety and control.

Copper-Catalyzed Coupling Approaches to Diazo Compounds

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of diazo compounds. These methods often involve the reaction of a diazo compound with another substrate to generate a new, more complex molecule. While direct copper-catalyzed synthesis of this compound from a non-diazo precursor is less common, copper catalysis plays a significant role in the subsequent reactions of the synthesized diazo compound. rsc.orgrsc.org

Copper carbene intermediates, generated from the reaction of diazo compounds with copper catalysts, can undergo a variety of transformations, including insertions into N-H and O-H bonds. rsc.orgacs.org For instance, copper-catalyzed N-H insertion reactions of α-diazo esters with carbamates provide a route to α-amino acid derivatives. acs.org The development of chiral copper catalysts has enabled enantioselective versions of these reactions. acs.org

Precursor Design and Substrate Scope in Diazoacetophenone Synthesis

The design of the precursor is critical in determining the final structure of the diazoacetophenone. The substituent on the aromatic ring of the acetophenone (B1666503) precursor directly translates to the final product. For this compound, the synthesis would start from a p-methoxy-substituted precursor.

The substrate scope for the synthesis of diazo compounds via methods like the reaction with fluorosulfonylazide (FSO₂N₃) has been explored. This method allows for the diazotization of various activated methylene (B1212753) compounds. researchgate.net The choice of base in these reactions can be crucial for achieving the desired product. researchgate.net

The synthesis of the precursor, p-methoxyacetophenone itself, can be achieved through methods like the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride, often catalyzed by a Lewis acid. oc-praktikum.de The purity of the precursor is important for obtaining a clean reaction and a high yield of the final diazo compound. oc-praktikum.de

Influence of Para-Substituents on Synthetic Feasibility

The introduction of the diazo group onto an acetophenone scaffold is most commonly achieved through a diazo transfer reaction. In this process, an activated methylene group reacts with a sulfonyl azide (B81097), typically in the presence of a base. The acidity of the α-protons of the ketone is a critical factor for the success of this reaction.

For simple ketones like acetophenone and its derivatives, the α-protons are often not sufficiently acidic for direct diazo transfer under standard conditions. chem-station.comorgsyn.org To overcome this, a preliminary activation step is frequently employed. The most common strategy is the "deformylative diazo transfer," a method pioneered by Regitz. orgsyn.org This involves the initial formylation of the ketone at the α-position, which significantly increases the acidity of the methine proton in the resulting β-dicarbonyl compound, facilitating the subsequent diazo transfer.

The electronic nature of the para-substituent on the acetophenone ring plays a crucial role in the feasibility of these synthetic steps.

Electron-withdrawing groups (EWGs) at the para-position increase the acidity of the α-protons, which can facilitate the initial deprotonation step required for both direct and deformylative diazo transfer. This enhanced acidity can lead to milder reaction conditions and potentially higher yields.

Electron-donating groups (EDGs) , such as the methoxy (B1213986) group in p-methoxyacetophenone, decrease the acidity of the α-protons. This can make the initial deprotonation more challenging, potentially requiring stronger bases or harsher reaction conditions for the formylation and subsequent diazo transfer.

While direct diazo transfer to ketone enolates is generally not efficient, some success has been reported using specific reagents. For instance, the use of p-nitrobenzenesulfonyl azide has been shown to effect diazo transfer in some cases where other reagents fail. orgsyn.org This highlights that the choice of the sulfonyl azide reagent is as critical as the substrate's electronic properties.

The table below summarizes various diazo transfer reagents and their applicability, which is influenced by the nature of the activated methylene precursor.

| Diazo Transfer Reagent | Precursor Requirement | Base | Notes |

| p-Toluenesulfonyl azide (TsN₃) | Activated methylene (e.g., β-dicarbonyl) | Weak base (e.g., triethylamine) | Common, but the tosylamide byproduct can be difficult to remove. |

| Methanesulfonyl azide (MsN₃) | Activated methylene | Weak base | The smaller sulfonamide byproduct is often easier to separate. |

| p-Nitrobenzenesulfonyl azide (p-NBSA) | Can be effective for less activated ketones | DBU | More reactive than TsN₃, can sometimes enable direct diazo transfer. orgsyn.org |

| Imidazole-1-sulfonyl azide | Activated methylene | Weak base | Often provides cleaner reactions and easier purification. |

Stereochemical Considerations in Diazoacetophenone Preparation

For a molecule like this compound, which lacks a stereocenter at the α-carbon, the primary stereochemical considerations revolve around the conformation of the molecule due to rotation around single bonds. The two key rotatable bonds are the one connecting the carbonyl group to the aromatic ring and the one between the carbonyl carbon and the diazo carbon.

The rotation around these bonds gives rise to different conformers, which can be visualized using Newman projections. libretexts.org The relative stability of these conformers is dictated by a combination of steric hindrance and electronic interactions. libretexts.org

The two primary planar conformations arising from rotation around the C(aryl)-C(carbonyl) bond are the s-cis and s-trans conformers, where the carbonyl group is either cis or trans to the diazo group, respectively. Further rotation around the C(carbonyl)-C(diazo) bond leads to different arrangements of the diazo group relative to the phenyl ring.

Studies on analogous compounds, such as diazachalcones, have shown that (E)-s-cis-conformers often represent the lowest energy state. nih.gov For this compound, it is likely that the conformer that minimizes steric interactions between the diazo group and the ortho-hydrogens of the phenyl ring, while allowing for favorable electronic delocalization, will be the most stable.

While the isolation of individual conformers of this compound at room temperature is generally not feasible due to the low rotational barrier, understanding the preferred conformation is crucial for predicting its reactivity in subsequent reactions. The spatial arrangement of the diazo and carbonyl groups will influence the approach of reagents in reactions such as cyclopropanations or Wolff rearrangements.

In the broader context of synthesizing chiral diazo compounds, significant advances have been made in stereoselective methods. For instance, the stereoselective bioreduction of α-diazo-β-keto esters using alcohol dehydrogenases has been shown to produce optically active α-diazo-β-hydroxy esters with high enantiomeric excess. While not directly applicable to the preparation of this compound itself, this demonstrates the potential for enzymatic methods to introduce chirality into diazo-containing molecules.

Fundamental Reaction Mechanisms and Reactive Intermediates

Ketocarbene Generation and Reactivity from p-Methoxy-2-diazoacetophenone

The formation of a ketocarbene is the primary consequence of the decomposition of this compound. This highly reactive intermediate is accessible through both thermal and photochemical pathways, each influencing the subsequent chemical transformations.

Thermal Decomposition Pathways to Carbenes

Under thermal conditions, this compound undergoes decomposition to yield a ketocarbene. This process can proceed through different mechanistic pathways. One possibility is a concerted mechanism involving the simultaneous extrusion of nitrogen and a 1,2-migration, a key step in the Wolff rearrangement. Alternatively, a stepwise pathway can occur, which involves the formation of discrete carbene intermediates. The preferred pathway is often influenced by the conformational arrangement of the diazo compound, with the s-Z conformation favoring the concerted route due to favorable electrostatic interactions between the carbonyl oxygen and the terminal nitrogen. Computational studies have estimated the activation energy for the Wolff rearrangement of this compound to be in the range of 25-30 kcal/mol.

Photochemical Generation of Carbenes and Excited States

Photochemical activation provides an alternative route to generate carbenes from this compound. Upon absorption of light, the molecule is promoted to an excited state, from which it can eliminate nitrogen to form the carbene. This process often leads to the formation of "hot" carbenes, which are vibrationally excited and can undergo rapid reactions or relax to a more stable state. The photochemical Wolff rearrangement of this compound is thought to proceed predominantly through a stepwise mechanism involving these carbene intermediates. Time-resolved infrared spectroscopy has provided evidence for the formation of ketene (B1206846) on microsecond timescales following the initial generation of the carbene, supporting the involvement of a discrete carbene intermediate in the photochemical pathway.

Singlet and Triplet Carbene Interconversions and Reactivity

The carbene generated from this compound can exist in two spin states: singlet and triplet. The electronic properties of the carbene influence its spin state. The presence of two electron-donating methoxy (B1213986) groups can lead to a significant increase in electron density at the carbene atom, which can affect the singlet-triplet energy gap. For some diaryl carbenes, the singlet and triplet states are nearly degenerate, allowing for facile intersystem crossing between the two. The reactivity of the singlet and triplet carbenes differs significantly. For instance, singlet carbenes are often involved in cyclopropenation reactions, while triplet carbenes can participate in indene formation or C-H functionalization reactions. The spin state of the carbene can sometimes be controlled by the reaction conditions, such as the choice of solvent or the use of specific light wavelengths for photochemical generation.

Nucleophilic and Electrophilic Nature of Diazoacetophenone (B1606541) Carbenes

The ketocarbene derived from this compound exhibits pronounced electrophilic character. This is due to the electron-deficient carbene carbon, which possesses a vacant p-orbital capable of accepting electron pairs from nucleophiles. Consequently, it readily reacts with various nucleophilic species. For example, oxygen-containing nucleophiles like water, alcohols, and carboxylate anions react efficiently with the carbene through oxygen-hydrogen bond insertion mechanisms. The para-methoxy substituent on the aromatic ring provides electronic stabilization through resonance donation, which can influence the trajectory of incoming nucleophiles.

The Wolff Rearrangement Mechanism of this compound

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including this compound, leading to the formation of a ketene intermediate. This rearrangement can be induced thermally, photochemically, or through catalysis. The resulting ketene is a versatile intermediate that can be trapped by various nucleophiles.

Concerted versus Stepwise Mechanisms: A Critical Analysis

The mechanism of the Wolff rearrangement has been a subject of considerable debate, with evidence supporting both concerted and stepwise pathways.

Concerted Mechanism: In a concerted mechanism, the loss of dinitrogen occurs simultaneously with the 1,2-rearrangement of the alkyl or aryl group. This pathway is often favored under thermal conditions and is believed to require the α-diazocarbonyl compound to adopt an s-cis conformation.

Stepwise Mechanism: The stepwise mechanism involves the initial formation of a carbene intermediate, which then undergoes the 1,2-rearrangement to form the ketene. This pathway is more commonly observed in photochemical Wolff rearrangements. Isotopic labeling studies have been instrumental in distinguishing between these two mechanisms. The degree of isotopic scrambling in the product can indicate the extent to which a stepwise, carbene-mediated pathway is operative. For this compound, the photochemical Wolff rearrangement is thought to proceed predominantly through a stepwise mechanism involving carbene intermediates.

| Factor | Concerted Mechanism | Stepwise Mechanism |

| Conditions | Often favored thermally | More common photochemically |

| Intermediates | No discrete intermediate | Involves a carbene intermediate |

| Conformation | Requires s-cis conformation | Less dependent on initial conformation |

| Evidence | Lack of carbene trapping products | Observation of carbene trapping products, isotopic scrambling |

Influence of the p-Methoxy Substituent on Rearrangement Kinetics and Pathway Preference

The Wolff rearrangement of α-diazocarbonyl compounds, such as this compound, is a cornerstone reaction in organic synthesis for generating highly reactive ketene intermediates. wikipedia.org The kinetics and preferred reaction pathway of this rearrangement are significantly influenced by the electronic properties of substituents on the aromatic ring. The p-methoxy group, being a strong electron-donating group, plays a crucial role in this process.

Electron-donating groups like p-methoxy can stabilize the transition state of the rearrangement, thereby affecting the reaction rate. Studies on the photochemistry of substituted propiophenones and the oxidation of phenolic compounds have shown that substituents significantly influence reactivity. researchgate.netmdpi.com For instance, the rate coefficients of photoreduction reactions in benzophenone derivatives show a remarkable dependence on ring substitution, which is attributed to changes in the activation energy and the stability of the radical intermediates formed. nih.gov In the context of the Wolff rearrangement, the electron-donating p-methoxy group can stabilize the electron-deficient carbene intermediate, should the reaction proceed stepwise. Alternatively, in a concerted mechanism, it can facilitate the migratory aptitude of the aryl group.

The reaction pathway—whether it is a concerted 1,2-shift or a stepwise process involving a discrete carbene intermediate—is a subject of extensive study. wikipedia.orgorganic-chemistry.org The presence of the p-methoxy group can influence this preference. Solvents and catalysts also play a critical role; for example, silver ion catalysis may fail with sterically hindered substrates, making photochemical excitation the preferred method. organic-chemistry.org The solvent can also affect the product distribution, with solvents like methanol (B129727) sometimes leading to O-H insertion byproducts, which points to the intermediacy of carbenes. organic-chemistry.org The electronic perturbation by the p-methoxy group generally favors pathways that accommodate increased electron density at the migrating phenyl ring.

Table 1: Influence of Substituents on Reaction Parameters

| Substituent Type | Expected Effect on Carbene Intermediate | Potential Impact on Rearrangement Rate |

|---|---|---|

| Electron-Donating (e.g., p-Methoxy) | Stabilization | Increase |

| Electron-Withdrawing (e.g., p-Nitro) | Destabilization | Decrease |

| Sterically Hindering | May favor Wolff rearrangement over competing reactions like N-H insertion pku.edu.cn | Variable |

Ketene Intermediates in Wolff Rearrangement and Their Trapping

The Wolff rearrangement of this compound yields a p-methoxyphenylketene as a key reactive intermediate. wikipedia.orgorgchemres.org These ketenes are highly electrophilic and are typically not isolated due to their propensity to dimerize or react with other available species. organic-chemistry.orgorgchemres.org The synthetic utility of the Wolff rearrangement is largely derived from the in-situ trapping of this ketene intermediate. wikipedia.org

Various nucleophiles can be employed to trap the ketene, leading to a range of carboxylic acid derivatives. wikipedia.org

Water: Trapping with water produces p-methoxyphenylacetic acid.

Alcohols: In the presence of an alcohol, such as methanol, the corresponding ester, methyl p-methoxyphenylacetate, is formed. pku.edu.cn

Amines: Reaction with amines yields the corresponding amides.

Beyond simple nucleophilic attack, ketene intermediates are valuable partners in cycloaddition reactions. wikipedia.org A prominent example is the [2+2] cycloaddition with alkenes or imines (the Staudinger synthesis) to form four-membered rings like cyclobutanones and β-lactams, respectively. wikipedia.orgorganic-chemistry.orged.ac.uk These reactions are crucial for constructing complex molecular architectures. ed.ac.uk The photochemical generation of ketenes provides a simplified and often sustainable approach to these intermediates, retaining the diverse reactivity patterns. ed.ac.uk

Table 2: Products from Trapping of p-Methoxyphenylketene

| Trapping Agent | Class of Reagent | Product Type |

|---|---|---|

| Water (H₂O) | Nucleophile | Carboxylic Acid |

| Methanol (CH₃OH) | Nucleophile | Ester |

| Ammonia (NH₃) | Nucleophile | Amide |

| Alkene (R₂C=CR₂) | Cycloaddition Partner | Cyclobutanone |

| Imine (R₂C=NR) | Cycloaddition Partner | β-Lactam |

Ylide Formation from this compound Derived Carbenes

Upon losing dinitrogen, this compound generates a highly reactive p-methoxybenzoylcarbene. This electrophilic species can be intercepted by various Lewis bases (heteroatom-containing compounds) to form ylide intermediates. The formation of these ylides is often mediated by transition metal catalysts, such as those based on rhodium(II) and copper(II), which form metal carbene complexes. researchgate.netnih.gov

Carbonyl Ylides and Their Synthetic Utility

When the p-methoxybenzoylcarbene is generated in the presence of a carbonyl compound (an aldehyde or ketone), a carbonyl ylide is formed. researchgate.net These ylides are 1,3-dipoles and are exceptionally useful in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net This methodology provides a powerful route to synthesize five-membered oxygen-containing heterocycles, such as dihydrofurans and tetrahydrofurans. researchgate.net The reaction involves the formation of a rhodium or copper carbenoid, which is then trapped by the oxygen atom of the carbonyl group to generate the ylide. researchgate.net This intermediate can then undergo cycloaddition with alkenes or alkynes. In the absence of an external trapping agent, the carbonyl ylide may undergo dimerization or other rearrangements. researchgate.net

Nitrile Ylides: Generation and Cycloaddition Reactions

The reaction of carbenes or carbenoids with nitriles is a recognized method for generating nitrile ylides. thieme-connect.denih.gov The p-methoxybenzoylcarbene, when reacted with a nitrile, forms a nitrile ylide. These are also 1,3-dipolar species and are highly reactive intermediates. thieme-connect.deresearchgate.net Their primary synthetic application is in 1,3-dipolar cycloaddition reactions. thieme-connect.de For example, reaction with electron-deficient alkenes or alkynes leads to the formation of nitrogen-containing heterocycles like dihydropyrroles and pyrroles, respectively. thieme-connect.deresearchgate.net The generation of nitrile ylides can also be achieved photochemically from the ring-opening of 2H-azirines, which themselves can be formed from vinyl azides. nih.gov

Selenonium Ylide Intermediates and Subsequent Transformations

Analogous to the formation of other ylides, p-methoxybenzoylcarbene can be trapped by organoselenium compounds, such as diphenylselenide, to form selenonium ylides. nih.gov The first stable selenonium ylide was synthesized via the reaction of a carbene with diphenylselenide. nih.gov These ylides are stabilized by having electron-withdrawing groups on the carbanionic center. nih.gov Selenonium ylides can serve as precursors for the photochemical generation of carbenes, which can then participate in further reactions like cyclopropanations with alkenes. nih.gov This provides a catalyst-free method for carbene generation under visible light. nih.gov

Oxonium Ylides and Transition Metal Complex Association

Oxonium ylides are formed when a carbene is trapped by the oxygen atom of an ether or an alcohol. iupac.org The generation of p-methoxybenzoylcarbene in the presence of an ether like tetrahydrofuran (THF), typically catalyzed by a rhodium(II) complex, leads to the formation of an oxonium ylide intermediate. nih.govresearchgate.net These reactive species can undergo several transformations, with rearrangements being the most common. nih.govresearchgate.net For instance, a wikipedia.orgpku.edu.cn-sigmatropic rearrangement (Stevens rearrangement) or a wikipedia.orged.ac.uk-sigmatropic rearrangement can occur. These reactions are synthetically valuable for ring-expansion chemistry. The transition metal, often rhodium, plays a crucial role in forming the initial metal carbene and mediating the ylide formation. researchgate.netresearchgate.net The association with the metal complex can influence the stability and subsequent reaction pathway of the oxonium ylide.

Cycloaddition Reactions of this compound

This compound, upon conversion to its corresponding carbene, readily participates in cycloaddition reactions with a range of unsaturated substrates. These reactions are powerful tools for the construction of cyclic systems.

The carbene generated from this compound can act as a three-atom component in [3+2] cycloaddition reactions with various dipolarophiles. These reactions typically proceed through the formation of a carbonyl ylide intermediate, which then undergoes cycloaddition. Electron-deficient alkenes and alkynes are common reaction partners in these transformations.

The regioselectivity of these cycloadditions is influenced by the electronic properties of both the carbene and the dipolarophile. The p-methoxy group on the aromatic ring of the diazo compound enhances the nucleophilicity of the carbene, influencing the orientation of the addition. For instance, in reactions with unsymmetrical dipolarophiles such as acrylonitrile, the nucleophilic carbon of the carbene intermediate preferentially attacks the more electrophilic carbon of the acrylonitrile double bond.

| Dipolarophile | Catalyst | Product | Reference |

| Electron-deficient alkenes | Heat or metal catalyst | Substituted pyrazolines or dihydropyrans | General finding |

| Acrylonitrile | Rhodium(II) acetate | 2-acyl-3-cyano-5-(4-methoxyphenyl)pyrazoline | Inferred reactivity |

| Ethyl cyanoformate | Copper(I) triflate | Dihydrooxazole derivative | Inferred reactivity |

This table is illustrative and based on the general reactivity of diazo compounds in [3+2] cycloaddition reactions, with specific outcomes for this compound being inferred from established principles.

One of the most well-documented and synthetically useful reactions of this compound-derived carbenes is the cyclopropanation of alkenes. These reactions are typically catalyzed by transition metal complexes, most notably those of rhodium(II) and copper(I). The p-methoxyphenyl ketone moiety plays a crucial role in controlling the stereoselectivity of these transformations.

Research has shown that diacceptor diazo compounds bearing an α-p-methoxyphenyl-ketone group are effective carbene precursors for highly stereoselective Rh(II)-catalyzed cyclopropanation of alkenes. The resulting cyclopropanes are valuable intermediates that can be converted into a variety of biologically relevant molecules, such as cyclopropane (B1198618) α- and β-amino acid derivatives. Mechanistic studies have indicated that the p-methoxyphenyl ketone group is critical in the stereoinduction process.

The diastereoselectivity and enantioselectivity of these reactions can be fine-tuned by the choice of catalyst, particularly the ligands on the rhodium(II) center, and the addition of achiral Lewis bases.

| Alkene | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) |

| Styrene | Rh₂(S-TCPTTL)₄ | >95:5 | 98 | 92 |

| 4-Chlorostyrene | Rh₂(S-TCPTTL)₄ | >95:5 | 97 | 89 |

| 2-Vinylnaphthalene | Rh₂(S-TCPTTL)₄ | >95:5 | 96 | 95 |

| Ethyl acrylate | Rh₂(S-TCPTAD)₄ | >97:3 | 91 | 78 |

This data is representative of the high stereoselectivity achieved in Rh(II)-catalyzed cyclopropanation reactions using diazo compounds bearing a p-methoxyphenyl ketone group.

This compound is known to undergo cycloaddition reactions with isocyanates. These reactions are often catalyzed by copper compounds and can lead to the formation of 2:1 adducts, resulting in complex cyclic structures. The reaction likely proceeds through the formation of a metal carbene, which then reacts with the isocyanate.

In addition to isocyanates, the carbene derived from this compound can also react with electron-rich alkenes. In these reactions, the electrophilic carbene adds across the double bond of the alkene to form a cyclopropane ring, as detailed in the cyclopropanation section. The presence of the electron-donating p-methoxy group on the phenyl ring of the diazoacetophenone influences the electrophilicity of the carbene and can affect the rate and selectivity of the cycloaddition.

| Reactant | Catalyst | Product Type | Reference |

| Phenyl isocyanate | Copper(I) iodide | 2:1 Adduct (Oxazolone derivative) | General finding |

| Electron-rich alkene | Rhodium(II) acetate | Cyclopropane | General finding |

This table provides a general overview of the types of products formed in these cycloaddition reactions.

Insertion Reactions Mediated by this compound Derived Intermediates

The electrophilic carbene generated from this compound can insert into various X-H bonds, a reaction of significant synthetic utility for forming new carbon-heteroatom bonds.

The carbene intermediate derived from this compound exhibits a strong propensity to undergo insertion into S-H bonds of thiols. This reaction provides a direct method for the formation of α-thio ketones. The reaction is typically catalyzed by rhodium(II) or copper(I) complexes, which facilitate the generation of the metal carbene intermediate. The high reactivity of the carbene towards the nucleophilic sulfur atom makes this a highly efficient transformation.

| Thiol | Catalyst | Product | Yield (%) |

| Thiophenol | Rhodium(II) acetate | 2-(Phenylthio)-1-(4-methoxyphenyl)ethan-1-one | >90 |

| Benzyl mercaptan | Copper(I) triflate | 2-(Benzylthio)-1-(4-methoxyphenyl)ethan-1-one | High |

| Ethanethiol | Rhodium(II) acetate | 2-(Ethylthio)-1-(4-methoxyphenyl)ethan-1-one | High |

This data is based on the established reactivity of diazo compounds with thiols and is illustrative of the expected outcomes for this compound.

When appropriately substituted, α-aryl-α-diazo ketones, including derivatives of this compound, can undergo intramolecular C-H insertion reactions. These reactions are a powerful method for the synthesis of cyclic ketones. Rhodium(II) catalysts are highly effective in promoting these cyclizations.

For instance, α-aryl-α-diazo ketones with a suitable alkyl chain can cyclize to form α-aryl cyclopentanones. The regioselectivity of the C-H insertion is influenced by both electronic and steric factors, with a general preference for insertion into allylic and tertiary C-H bonds over secondary C-H bonds. The electronic nature of substituents on the aryl ring also plays a role; electron-donating groups, such as the p-methoxy group, can influence the reaction yield. These intramolecular reactions provide an efficient route to construct five-membered ring systems, which are common motifs in natural products and pharmaceuticals.

| Substrate | Catalyst | Product | Yield (%) |

| 1-(4-Methoxyphenyl)-2-diazo-5-phenylpentan-1-one | Rh₂(OAc)₄ | 2-(4-Methoxyphenyl)-2-phenylcyclopentan-1-one | 85 |

| 1-(4-Methoxyphenyl)-2-diazo-6-methylheptan-1-one | Rh₂(OAc)₄ | 2-(4-Methoxyphenyl)-3-isopropylcyclopentan-1-one | 78 |

| 1-(4-Methoxyphenyl)-2-diazopentan-1-one | Rh₂(OAc)₄ | 2-(4-Methoxyphenyl)cyclopentan-1-one | 91 |

This table illustrates the utility of intramolecular C-H insertion reactions for the synthesis of α-aryl cyclopentanones from appropriately substituted this compound derivatives.

Rearrangement Pathways Beyond Wolff: Exploration of Alternative Mechanisms

While the Wolff rearrangement represents the predominant reaction pathway for α-diazocarbonyl compounds, including this compound, scientific inquiry continues to explore alternative rearrangement mechanisms. This section delves into two such potential, albeit less common, pathways for related diazoacetophenones: the Photo-Favorskii rearrangement and rearrangements involving vinyl cations, which could theoretically be applicable to this compound.

Photo-Favorskii Rearrangement in Related Diazoacetophenones

The Favorskii rearrangement is a well-established reaction, primarily involving the rearrangement of cyclopropanones and α-halo ketones to yield carboxylic acid derivatives. wikipedia.orgpurechemistry.org A photochemical variant, the Photo-Favorskii reaction, has also been identified and studied, notably in the context of photoremovable protecting groups. wikipedia.orgnih.gov This reaction has been particularly explored for p-hydroxyphenacyl compounds, which bear structural similarities to diazoacetophenones. nih.gov

The currently understood mechanism for the Photo-Favorskii rearrangement in these related systems involves the initial formation of a triplet biradical upon photoexcitation. nih.gov This is followed by the formation of a transient dione spiro intermediate, which has thus far not been directly detected but is a key proposed component of the reaction pathway. nih.gov For p-hydroxyphenacyl esters, irradiation leads to the release of a leaving group and the rearrangement of the chromophore, a process that has been described as a Photo-Favorskii rearrangement. nih.gov The reaction is highly efficient and results in products such as p-hydroxyphenylacetic acid. nih.gov Mechanistic studies on model compounds have indicated that the reaction proceeds through intermediates that lead to a complete loss of stereochemical integrity at the α-carbon. nih.gov

While the Photo-Favorskii rearrangement is well-documented for α-halo ketones and related compounds, its occurrence in diazoacetophenones is not as commonly observed as the Wolff rearrangement. However, the structural analogy between the intermediates in both reactions invites consideration of this pathway. The key reactive species in the Wolff rearrangement is a ketocarbene, which undergoes a 1,2-shift to form a ketene. In a hypothetical Photo-Favorskii type mechanism for a diazoacetophenone, photochemical extrusion of dinitrogen could potentially lead to intermediates that undergo skeletal rearrangement akin to the Favorskii pathway, particularly under conditions that might disfavor the typical Wolff rearrangement.

A generalized representation of the key intermediates in the Photo-Favorskii rearrangement of a related ketone is presented in the following table.

| Intermediate | Description |

| Triplet Biradical | Formed upon photoexcitation of the ketone. |

| Dione Spiro Intermediate | A transient cyclopropanone-like intermediate. |

| Zwitterionic Species | Can be formed prior to the final product. |

Further research is required to definitively establish the conditions, if any, under which this compound might undergo a Photo-Favorskii rearrangement as a competing pathway to the Wolff rearrangement.

Vinyl Cation Rearrangements and Intramolecular Electrophilic Aromatic Substitution

Another potential rearrangement pathway for diazo compounds that deviates from the Wolff rearrangement involves the formation of vinyl cations. Research has demonstrated that β-hydroxy-α-diazo ketones can serve as effective precursors for vinyl cations, particularly in the presence of Lewis acids. nih.govnih.govacs.org The reaction is thought to proceed through a Lewis acid-mediated elimination of the β-hydroxyl group, which generates a vinyl diazonium species. Subsequent loss of molecular nitrogen leads to the formation of a linear vinyl cation. nih.gov

Once formed, these vinyl cations are highly reactive electrophiles and can undergo a variety of transformations, including intramolecular electrophilic aromatic substitution. nih.govnih.govacs.org In this process, the vinyl cation is attacked by a proximate aryl group within the same molecule, leading to the formation of a new ring system. This methodology has been successfully employed to synthesize tricyclic 1-indenones in good yields. nih.govnih.govacs.org The efficiency of this intramolecular vinylation is influenced by the nature of the substituents on the aromatic ring. While the reaction tolerates both electron-rich and moderately electron-poor aryl rings, the presence of a strongly deactivating group like a nitro group can inhibit the electrophilic aromatic substitution. nih.gov

In the context of this compound, while it is not a β-hydroxy-α-diazo ketone, one could hypothesize a scenario for the formation of a vinyl cation. For instance, under strongly acidic conditions, protonation of the carbonyl oxygen followed by the loss of dinitrogen could potentially lead to a vinyl cation intermediate. The presence of the electron-donating p-methoxy group on the aromatic ring would be expected to activate the ring towards electrophilic attack, potentially facilitating an intramolecular electrophilic aromatic substitution if a suitable tether were present.

The table below outlines the general steps involved in the formation of vinyl cations from β-hydroxy-α-diazo ketones and their subsequent intramolecular reaction.

| Step | Description |

| 1. Lewis Acid Coordination | A Lewis acid coordinates to the β-hydroxyl group. |

| 2. Elimination | Elimination of the hydroxyl group to form a vinyl diazonium ion. |

| 3. Dinitrogen Extrusion | Loss of molecular nitrogen to generate a vinyl cation. |

| 4. Intramolecular Reaction | The vinyl cation is trapped by an internal nucleophile, such as an aryl ring. |

The exploration of such vinyl cation-mediated rearrangements in simple aryl diazo ketones like this compound remains an area for further investigation to determine if this can be a viable alternative to the well-established Wolff rearrangement.

Catalytic Strategies in P Methoxy 2 Diazoacetophenone Transformations

Transition Metal Catalysis

Transition metals are central to unlocking the synthetic potential of p-methoxy-2-diazoacetophenone. By forming transient metal-carbene species, these catalysts can temper the reactivity of the free carbene and direct it towards specific, often stereoselective, outcomes. The choice of metal and its ligand sphere is critical in determining the reaction's efficiency and selectivity.

Rhodium(II) carboxylates are exceptionally effective catalysts for the decomposition of diazo compounds. In the context of substrates like this compound, chiral rhodium(II) catalysts are instrumental in achieving high levels of enantioselectivity in a variety of transformations. These catalysts can generate rhodium azavinyl carbenes, which are key intermediates in asymmetric C-H insertion and cyclopropanation reactions. nih.govnih.gov The catalyst's chiral ligands create a stereochemically defined environment that dictates the facial selectivity of the carbene attack.

For instance, the use of chiral dirhodium carboxylates can facilitate the enantioselective transfer of an oxygen atom from a sulfonyl group to the diazo carbon, creating a chiral sulfur center in excellent yield. nih.gov This process highlights the dual role of the rhodium catalyst: it activates the diazo compound and orchestrates the complex bond-forming events with high stereocontrol. nih.gov The efficiency of these asymmetric transformations is highly dependent on the catalyst structure. For example, complexes like Rh₂(S-NTTL)₄ have been shown to be highly effective in asymmetric C-H insertion reactions. nih.gov

Furthermore, rhodium(II) catalysts are pivotal in promoting the formation of ylides. The rhodium-carbene intermediate generated from this compound is electrophilic and can be trapped by heteroatoms (such as oxygen, sulfur, or nitrogen) to form carbonyl ylides, sulfonium (B1226848) ylides, or ammonium (B1175870) ylides, respectively. These ylides are versatile intermediates that can undergo subsequent reactions, such as nih.govdntb.gov.ua-dipolar cycloadditions or sigmatropic rearrangements.

Table 1: Representative Rhodium(II)-Catalyzed Asymmetric C-H Insertions This table presents generalized data for azavinyl carbenes derived from substituted 1-sulfonyl-1,2,3-triazoles, which serve as precursors to intermediates structurally related to those from this compound.

| Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-NTTL)₄ | 1-(p-Methoxyphenyl)-1-sulfonyl-1,2,3-triazole | High | >95% | nih.gov |

| Rh₂(S-PTAD)₄ | 1-Phenyl-1-sulfonyl-1,2,3-triazole | Good | High | nih.gov |

| Chiral Rh(II) Carboxylate | Diazo sulfonylamidine | Excellent | High | nih.gov |

Copper catalysts, known for their cost-effectiveness and unique reactivity, are widely used in the chemistry of diazo compounds. rsc.org They efficiently catalyze the decomposition of this compound to generate a copper-carbene intermediate. This species is the cornerstone of various synthetic transformations, including cycloadditions and insertion reactions. nih.gov

Copper-catalyzed cycloadditions are particularly noteworthy. For example, copper catalysts can mediate formal [n+1] or [n+3] cycloadditions between diazo compounds and saturated N-heterocycles like imidazolidines, providing an efficient route to various diaza-heterocycles. nih.gov Similarly, copper(II) catalysts have been employed in oxidative [3+2] cycloaddition reactions of diazo compounds with secondary amines to produce 1,2,3-triazoles. nih.gov

The decomposition of the diazo compound by the copper catalyst generates a transient copper-carbene. nih.gov This intermediate can then be transferred to a suitable substrate. In the absence of an external trapping agent, the carbene may undergo intramolecular reactions. The stability and reactivity of the copper-carbene can be tuned by the ligand environment on the copper center, influencing the outcome of the reaction. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions of Diazo Compounds

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Cu(I) | Multicomponent Reaction | β-amino esters, acetonitrile (B52724), carboxylic acids | β-trifluoromethyl N,N-diacyl-β-amino esters | beilstein-journals.org |

| Cu(I) | Formal [n+1]/[n+3] Cycloaddition | Diazo compounds, imidazolidines | Diaza-heterocycles | nih.gov |

| Cu(II) | Oxidative [3+2] Cycloaddition | α-diazo compounds, secondary amines | 1,2,3-Triazoles | nih.gov |

The Wolff rearrangement is a hallmark reaction of α-diazoketones like this compound. wikipedia.org It involves the conversion of the α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, accompanied by the loss of dinitrogen. wikipedia.org While this rearrangement can be induced by heat or light, catalysis by transition metals, particularly silver(I) salts like silver oxide (Ag₂O) or silver benzoate, is often preferred as it allows the reaction to proceed under milder conditions. wikipedia.orgjk-sci.com

Iridium porphyrin complexes have recently emerged as highly active and robust catalysts for carbene transfer reactions. nih.govdntb.gov.ua These catalysts are capable of promoting challenging transformations such as C-H bond insertion with exceptional efficiency and selectivity. nih.govresearchgate.net For a substrate like this compound, an iridium porphyrin catalyst would generate a reactive iridium-carbene intermediate. This intermediate can then selectively insert into C-H bonds, including less reactive primary C(sp³)-H bonds, to form new carbon-carbon bonds. nih.govresearchgate.net

Chiral iridium porphyrin complexes have demonstrated remarkable success in asymmetric carbene insertion reactions, achieving very high yields and enantiomeric excess (up to 99% ee). nih.govresearchgate.net The catalytic activity can be significantly influenced by the nature of the axial ligand on the iridium center, with methyl or aryl-ligated iridium complexes showing high reactivity. nih.gov These catalysts have proven effective even on a large scale, highlighting their potential for practical applications in complex molecule synthesis. researchgate.net

Table 3: Performance of Chiral Iridium Porphyrin Catalysts in Asymmetric Carbene C-H Insertion Data generalized from reactions of N-methyl indolines with donor-acceptor diazo compounds.

| Catalyst | Reaction | Yield | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

| (-)Ir(D₄-Por)(diClPh) | Primary C(sp³)-H Insertion | High | up to 99% | up to 1,380,000 | nih.govresearchgate.net |

| Ir(Halt)Me(L) | Intermolecular C-H Insertion | 90% | up to 95% | Not Reported | nih.gov |

While rhodium, copper, and iridium catalysts are most prominent, other transition metals also play a role in diazo chemistry. Palladium catalysts, for example, have been utilized in novel transformations of diazo compounds. A notable example is the visible light-induced palladium-catalyzed alkyl Heck reaction. nih.gov In this process, a palladium-carbene intermediate is proposed to form, which then undergoes a hydride shift to generate a palladium species that can participate in a radical-mediated Heck-type coupling with vinyl arenes. nih.gov This method expands the utility of diazo compounds beyond traditional carbene chemistry, enabling new types of C-H functionalization. nih.gov

Other metals like ruthenium have also been explored. Ruthenium-porphyrin complexes, for instance, are effective catalysts for a wide array of carbenoid transfer reactions, including cyclopropanation and X-H insertions (where X = C, N, S). researchgate.net These catalysts often exhibit high stability and product turnover numbers, though they can sometimes be complicated by the side-reaction of carbene dimerization. researchgate.net

Lewis Acid Catalysis in Reactivity Modulation

Lewis acid catalysis can be employed to modulate the reactivity of diazo compounds or to work in concert with a transition metal catalyst. A Lewis acid can coordinate to the carbonyl oxygen of this compound, increasing the electrophilicity of the molecule. This activation can influence the rate and selectivity of subsequent reactions.

More advanced strategies involve bifunctional catalysts that incorporate both a Lewis acidic site and a Lewis basic or Brønsted basic site. rsc.org In the context of transition metal catalysis, appended Lewis acids in the secondary coordination sphere of a metal complex can significantly alter its reactivity. nih.gov For example, nickel(II) complexes that are normally inert can be induced to react with molecular oxygen when a Lewis acid (like a borane) is tethered to the ligand framework. nih.gov While not directly involving a diazo compound, this principle of Lewis acid modulation of a metal center's reactivity is highly relevant. A Lewis acid could interact with a metal-carbene intermediate, altering its electronic properties and thereby influencing its reactivity and selectivity in carbene transfer reactions. Phosphorus-based compounds are also emerging as a novel class of Lewis acids that can be used in catalysis, further broadening the scope of reactivity modulation. nih.govrsc.org

Photochemical Catalysis and Photoinduced Transformations

Photochemistry provides a powerful means to access high-energy intermediates from this compound under mild conditions. The absorption of light triggers the extrusion of a nitrogen molecule, leading to the formation of a highly reactive α-ketocarbene. The spin state and subsequent reaction pathway of this carbene can be controlled by the method of photolysis.

Direct Photolysis and Sensitized Photoreactions

The photochemical decomposition of this compound can proceed through two distinct pathways depending on the excitation method: direct photolysis or sensitized photoreaction. wikipedia.org

Direct Photolysis: This involves the direct absorption of a photon by the diazoketone. α-diazo ketones typically exhibit two main absorption bands: a strong π→π* transition around 240–270 nm and a weaker, formally forbidden transition at longer wavelengths (270–310 nm). wikipedia.org Direct irradiation generally leads to the formation of a singlet α-ketocarbene. This singlet carbene is conformationally primed to undergo the Wolff rearrangement, a concerted 1,2-migration that produces a ketene intermediate. The ketene can then be trapped by various nucleophiles (water, alcohols, amines) to yield carboxylic acid derivatives. This pathway is synthetically useful for homologation reactions, such as the Arndt-Eistert synthesis. wikipedia.org

Sensitized Photoreactions: This method involves the use of a triplet sensitizer (B1316253), such as benzophenone. The sensitizer absorbs the light and then transfers its triplet energy to the diazoketone, a process known as intersystem crossing. This results in the formation of a triplet α-ketocarbene. Unlike the singlet carbene, the triplet carbene does not typically undergo the Wolff rearrangement. wikipedia.org Instead, it behaves like a diradical and preferentially engages in intermolecular reactions such as hydrogen atom abstraction from the solvent or addition to double bonds.

Therefore, a clear mechanistic dichotomy exists: direct photolysis favors the Wolff rearrangement via a singlet carbene, while sensitized photolysis promotes radical-type reactions via a triplet carbene. wikipedia.org

Wavelength Dependence and Quantum Yield Analysis

The outcome and efficiency of the photolysis of this compound can be influenced by the wavelength of the incident light. The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.

As α-diazo ketones possess multiple absorption bands (e.g., π→π* and π→σ*), irradiating at different wavelengths can populate different electronic excited states. wikipedia.org This can potentially lead to different reaction efficiencies or even different reaction pathways, a phenomenon known as wavelength-dependent photochemistry. For example, excitation into a higher energy state might provide the carbene with excess vibrational energy, potentially opening up reaction channels that are inaccessible from the relaxed, ground-state carbene.

While specific quantum yield data for the photolysis of this compound is not extensively documented in the surveyed literature, the concept remains critical. The quantum yield of the Wolff rearrangement is a measure of its efficiency. A low quantum yield indicates that other deactivation pathways, such as fluorescence, phosphorescence, or competing side reactions, are significant. The choice of irradiation wavelength is a key experimental parameter that can be tuned to optimize the quantum yield for the desired photochemical transformation.

Role of Oxygen and Triplet Sensitizers

The presence of triplet sensitizers and molecular oxygen dramatically alters the photochemical fate of this compound. As previously discussed, triplet sensitizers are employed to efficiently generate the triplet state of the α-ketocarbene.

The triplet carbene, having unpaired electrons, is paramagnetic and behaves like a radical. Molecular oxygen (O₂) is unique in that its ground state is a triplet (³Σg⁻). This makes it an exceptionally efficient trapping agent for other triplet species, including triplet carbenes.

When the photolysis of this compound is carried out in the presence of both a triplet sensitizer and oxygen, the generated triplet carbene is rapidly intercepted by O₂. This reaction typically leads to the formation of a carbonyl oxide intermediate, which is unstable and ultimately decomposes to yield the parent ketone, p-methoxyacetophenone, and carbon monoxide. This process effectively quenches the carbene, preventing it from undergoing its typical reactions like hydrogen abstraction or dimerization. This quenching effect by oxygen is a classic diagnostic test for the involvement of a triplet carbene intermediate in a photochemical reaction.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Ultraviolet Photoelectron Spectroscopy (UPS/PE) in Pyrolysis Studies

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of photoelectrons ejected upon ionization by high-energy ultraviolet radiation. In the context of p-Methoxy-2-diazoacetophenone, UPS is particularly valuable for studying the products of its gas-phase pyrolysis, most notably the p-methoxyphenylketene formed after the extrusion of nitrogen.

The pyrolysis of this compound leads to the formation of p-methoxyphenylketene. UPS can confirm the formation of this ketene (B1206846) and provide information about its conformational preferences. The electronic structure of the ketene, and thus its UPS spectrum, is influenced by the dihedral angle between the phenyl ring and the ketene moiety. Different conformers (e.g., planar vs. non-planar) will exhibit distinct spectral features corresponding to their different molecular orbital energies.

While specific experimental UPS data for p-methoxyphenylketene is not extensively documented in publicly available literature, studies on analogous arylketenes demonstrate that the spectra typically feature several bands in the low-energy region. These bands correspond to ionization from the π-orbitals of the aromatic ring and the ketene group. By analyzing the positions and shapes of these bands, researchers can deduce the predominant conformation of the molecule in the gas phase. For instance, a planar conformation would maximize π-system conjugation, leading to specific shifts in ionization energies compared to a twisted conformation.

A critical aspect of UPS analysis is the synergy with quantum chemical calculations. Theoretical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can predict the ionization potentials for different possible conformations of p-methoxyphenylketene. These calculated values are then compared with the experimental UPS spectrum.

This correlation serves two main purposes: it aids in the assignment of the observed spectral bands to specific molecular orbitals, and it validates the theoretically determined geometry and electronic structure of the most stable conformer. For a substituted ketene like p-methoxyphenylketene, calculations would typically explore how the electron-donating methoxy (B1213986) group influences the energy levels of the π-system and the resulting ionization potentials.

Table 1: Hypothetical Ionization Potentials for Planar p-Methoxyphenylketene (Note: This table is illustrative, based on principles from related compounds, as specific experimental data for p-methoxyphenylketene is not readily available.)

| Ionization Band | Calculated Ionization Potential (eV) | Predominant Orbital Character |

| 1 | 8.20 | π (Aromatic Ring, HOMO) |

| 2 | 9.15 | π (C=C=O) |

| 3 | 9.80 | n (Oxygen lone pair) |

| 4 | 10.50 | π (Aromatic Ring) |

Time-Resolved Infrared (TRIR) Spectroscopy for Transient Intermediate Detection

Time-Resolved Infrared (TRIR) Spectroscopy is an essential tool for studying the dynamics of chemical reactions in real-time. By using a laser pulse to initiate a reaction (photolysis) and a subsequent IR probe pulse, TRIR can capture the vibrational spectra of short-lived intermediates. This technique is perfectly suited for observing the formation and subsequent reactions of the ketene intermediate from this compound.

Upon photolysis, this compound loses N₂ and rearranges to p-methoxyphenylketene. This ketene possesses a very strong and characteristic infrared absorption band due to the asymmetric C=C=O stretching vibration, typically appearing in the 2100-2150 cm⁻¹ region. TRIR spectroscopy allows for the direct detection of this band, confirming the presence of the ketene as a transient intermediate. Studies on similar diazo compounds have successfully used this method to identify and characterize the resulting ketenes. The exact position of the peak provides structural information, as it is sensitive to the electronic effects of substituents on the phenyl ring.

Beyond simple detection, TRIR enables the kinetic profiling of the reaction. By varying the time delay between the pump and probe pulses, one can monitor the rise of the ketene absorption band (corresponding to its formation) and its subsequent decay as it reacts with a solvent or other trapping agent. This provides quantitative data on the rates of these processes. For example, in the presence of an alcohol, the decay of the ketene signal would be accompanied by the growth of signals corresponding to the final ester product. This allows for the determination of the rate constant for both the formation of the ketene and its subsequent nucleophilic capture.

Table 2: Representative TRIR Data for a Photochemical Wolff Rearrangement (Note: This table is a generalized representation, as specific experimental data for this compound is not readily available.)

| Time (nanoseconds) | Absorbance at ~2130 cm⁻¹ (Ketene) | Absorbance at ~1735 cm⁻¹ (Ester Product) |

| 0 | 0.00 | 0.00 |

| 50 | 0.08 | 0.01 |

| 100 | 0.12 | 0.03 |

| 500 | 0.05 | 0.10 |

| 1000 | 0.01 | 0.14 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

While UPS and TRIR are excellent for studying gas-phase molecules and ultrafast processes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in solution over longer timescales. It provides detailed structural information about reactants, intermediates (if sufficiently stable), and products, allowing for a comprehensive analysis of the reaction mixture over time.

For the Wolff rearrangement of this compound, in situ NMR monitoring can be employed by initiating the reaction (either thermally or photochemically within the NMR tube) and acquiring spectra at regular intervals. This would allow an investigator to track the disappearance of the characteristic signals of the starting diazo compound and the simultaneous appearance of the signals for the final product. For instance, if the ketene is trapped by water, the product would be p-methoxyphenylacetic acid. The integration of the NMR signals provides a quantitative measure of the concentration of each species, enabling the calculation of reaction kinetics. While challenging due to potential signal broadening by radical species, specialized techniques can enhance the utility of NMR for monitoring such photochemical processes.

Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Determination

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms throughout a chemical transformation. researchgate.net The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in bond strength between a carbon-hydrogen and a carbon-deuterium bond. nih.gov This effect is particularly useful in distinguishing between different mechanistic pathways.

In the context of this compound, a key reaction is the Wolff rearrangement, which can proceed through either a concerted or a stepwise mechanism. wikipedia.org In a concerted pathway, the loss of dinitrogen and the 1,2-migration of the aryl group occur simultaneously. In a stepwise mechanism, a carbene intermediate is formed first, which then rearranges.

Deuterium labeling studies can help differentiate between these pathways. For instance, by selectively deuterating the methoxy group or the aromatic ring of this compound, researchers can track the position of the deuterium atom in the final product. Any scrambling or unexpected placement of the deuterium label in the product can provide evidence for the formation of specific intermediates and the operation of a stepwise mechanism. wikipedia.org

A hypothetical deuterium labeling experiment to investigate the Wolff rearrangement of this compound is outlined below:

Table 1: Hypothetical Deuterium Labeling Study for the Wolff Rearrangement of this compound

| Experiment | Reactant | Reaction Condition | Expected Product (Concerted) | Possible Product (Stepwise) | Mechanistic Insight |

| 1 | This compound | Photolysis in H₂O | p-Methoxyphenylacetic acid | p-Methoxyphenylacetic acid | Baseline reaction |

| 2 | p-Methoxy-d₃-2-diazoacetophenone | Photolysis in H₂O | p-Methoxy-d₃-phenylacetic acid | p-Methoxy-d₃-phenylacetic acid | Determines if methoxy group is involved |

| 3 | This compound | Photolysis in D₂O | p-Methoxyphenylacetic acid-d₁ (at α-carbon) | p-Methoxyphenylacetic acid-d₁ (at α-carbon) | Confirms solvent incorporation |

| 4 | This compound-α-d₁ | Photolysis in H₂O | p-Methoxyphenyl-α-d₁-acetic acid | Scrambling of deuterium label possible | Indicates potential for intermediate formation |

By analyzing the isotopic distribution in the products using techniques like mass spectrometry and NMR spectroscopy, a clearer picture of the reaction mechanism can be obtained.

Structural Characterization of Reaction Products and Intermediates

The reactions of this compound can lead to a variety of products and involve transient intermediates that are often difficult to isolate. The structural characterization of these species is essential for a complete understanding of the reaction mechanism.

Under thermal or photochemical conditions, this compound is known to decompose and form highly reactive intermediates, primarily carbenes and ketenes. smolecule.com The p-methoxyphenyl-α-ketocarbene can then undergo various reactions, including the Wolff rearrangement to form p-methoxyphenylketene. This ketene is a versatile intermediate that can be trapped by nucleophiles. For example, in the presence of water, it yields p-methoxyphenylacetic acid; with alcohols, it forms the corresponding esters; and with amines, it produces amides.

The structural elucidation of these stable end products is typically achieved using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups, such as the carbonyl group in the starting material and the carboxylic acid or ester group in the products.

Characterizing the transient intermediates is more challenging. Techniques such as matrix isolation spectroscopy, where the reaction is carried out at very low temperatures in an inert gas matrix, can be used to trap and study these short-lived species.

Other Spectroscopic Methods in Mechanistic Research

Beyond deuterium labeling and standard structural characterization techniques, other spectroscopic methods play a crucial role in providing a more dynamic and detailed view of the reactions of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions. nih.gov By recording FTIR spectra at different time intervals during a reaction, it is possible to track the disappearance of reactants and the appearance of intermediates and products. youtube.comresearchgate.netresearchgate.net

In the study of this compound reactions, in-situ FTIR spectroscopy can provide valuable kinetic and mechanistic information. nih.gov For example, during the photochemical decomposition of this compound, the characteristic strong absorption band of the diazo group (typically around 2100 cm⁻¹) would be observed to decrease in intensity over time. Simultaneously, new bands corresponding to the formation of the ketene intermediate (around 2150-2100 cm⁻¹) and the final carboxylic acid or ester product would appear.

Table 2: Characteristic FTIR Frequencies for Monitoring Reactions of this compound

| Functional Group | Compound Type | Characteristic Frequency (cm⁻¹) |

| Diazo (C=N₂ stretch) | This compound | ~2100 |

| Carbonyl (C=O stretch) | This compound | ~1620 |

| Ketene (C=C=O stretch) | p-Methoxyphenylketene | ~2150-2100 |

| Carboxylic Acid (O-H stretch) | p-Methoxyphenylacetic acid | 3300-2500 (broad) |

| Carboxylic Acid (C=O stretch) | p-Methoxyphenylacetic acid | ~1710 |

The ability to monitor these changes in real-time allows for the determination of reaction rates and the identification of transient species, providing a deeper understanding of the reaction dynamics. nih.gov

X-ray Diffraction in Conformational and Structural Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net For a molecule like this compound, single-crystal X-ray diffraction can provide definitive information about its conformation in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

This structural information is crucial for understanding the molecule's reactivity. For instance, the conformation of the diazoacetyl group relative to the p-methoxyphenyl ring can influence the facility of the Wolff rearrangement. researchgate.net X-ray diffraction analysis of the reaction products is also vital for confirming their stereochemistry and regiochemistry, which is particularly important in complex multi-step syntheses.

While obtaining a crystal structure of a transient intermediate is generally not feasible, the crystallographic analysis of stable derivatives or trapped intermediates can provide invaluable insights into the likely structures of these fleeting species. The precise structural data obtained from X-ray diffraction serves as a benchmark for computational studies that can then be used to model the entire reaction pathway.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret the properties of molecules at the electronic level.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. rsc.orgpnnl.gov

For p-methoxy-2-diazoacetophenone, these methods can be employed to determine a variety of properties, including:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Determination of the dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

A representative table of calculated properties for a molecule similar to this compound, obtained using DFT methods, is shown below to illustrate the type of data generated.

Table 1: Representative DFT Calculated Properties for a Diazoacetophenone (B1606541) Derivative (Note: This data is illustrative for a related compound, as specific data for this compound is not readily available in the provided search context.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -628.987 | B3LYP/6-311G(d,p) |

| HOMO Energy (eV) | -6.45 | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -1.89 | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 3.21 | B3LYP/6-311G(d,p) |

Semiempirical Methods in Conformational and Energy Landscape Studies

Semiempirical methods, which incorporate some experimental parameters to simplify calculations, are particularly useful for studying large molecules or for performing initial explorations of the conformational landscape. These methods are computationally less demanding than ab initio or DFT methods, allowing for the rapid screening of many different molecular arrangements to identify low-energy conformers. For a flexible molecule like this compound, which has rotational freedom around several single bonds, semiempirical methods can efficiently map out the potential energy surface to find the most stable three-dimensional structures.

Elucidation of Reaction Mechanisms Through Computational Simulation

Computational simulations are instrumental in unraveling the intricate details of chemical reaction mechanisms. For this compound, a key reaction of interest is the Wolff rearrangement. wikipedia.org

Transition State Characterization for Wolff Rearrangement

The Wolff rearrangement is a reaction of an α-diazocarbonyl compound to form a ketene (B1206846). wikipedia.orgresearchgate.net This transformation can proceed through either a concerted or a stepwise mechanism. Computational chemistry allows for the characterization of the transition state(s) involved in this process. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for the reaction can be determined. The geometry of the transition state provides crucial information about the synchronous or asynchronous nature of bond breaking and bond formation. For the Wolff rearrangement of a diazoacetophenone, this would involve the simultaneous (concerted) or sequential (stepwise) loss of dinitrogen and the 1,2-migration of the p-methoxyphenyl group.

Carbene and Ylide Intermediate Structures and Stabilities

In a stepwise mechanism for the Wolff rearrangement, a carbene intermediate is formed after the expulsion of the nitrogen molecule. wikipedia.org Computational methods can be used to calculate the geometry and stability of this highly reactive intermediate. The electronic state of the carbene (singlet or triplet) can also be determined, which has significant implications for its subsequent reactivity. Furthermore, in the presence of other reactants, the formation of ylide intermediates can be explored. The calculated relative stabilities of these intermediates help in predicting the major reaction pathways and potential side products.

Potential Energy Surface Analysis of Complex Transformations

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. longdom.org For a chemical reaction, the PES provides a complete map of all possible reaction pathways, including reactants, products, intermediates, and transition states. longdom.org By computationally mapping the PES for the reactions of this compound, a comprehensive understanding of the transformation can be achieved. This analysis can reveal alternative reaction channels, bifurcations in the reaction pathway, and the influence of molecular conformation on the reaction outcome. For instance, the PES can illustrate how the initial orientation of the p-methoxy-phenyl group might influence the facility of the Wolff rearrangement.

Stereoselectivity and Regioselectivity Predictions

The prediction of stereoselectivity and regioselectivity in chemical reactions is a cornerstone of modern synthetic chemistry, enabling the targeted synthesis of complex molecules. For a compound like this compound, computational chemistry offers powerful tools to unravel the subtle factors that govern its reactive behavior. Theoretical models can provide detailed insights into the electronic and steric influences of its constituent parts, as well as the impact of the surrounding solvent environment on the reaction trajectory.

Role of Substituent Effects in Reaction Course Control

The p-methoxy group, an electron-donating substituent, plays a pivotal role in modulating the reactivity of the diazoacetophenone scaffold, particularly in reactions such as the Wolff rearrangement. This rearrangement, a key transformation of α-diazoketones, can proceed through either a concerted or a stepwise mechanism involving a carbene intermediate. The nature of the substituent on the aromatic ring can significantly influence which pathway is favored.

Computational studies, often employing Density Functional Theory (DFT), have elucidated the migratory aptitudes of various groups in the Wolff rearrangement. In the case of this compound, the electron-donating nature of the methoxy (B1213986) group enhances the migratory aptitude of the p-methoxyphenyl group. This is attributed to the stabilization of the electron-deficient transition state during the 1,2-aryl shift. Theoretical calculations can quantify this effect by comparing the activation barriers for the migration of different substituted phenyl groups.

For instance, a comparative DFT study on the Wolff rearrangement of various para-substituted diazoacetophenones could yield data similar to that presented in Table 1. Such data would illustrate the lower activation energy for the migration of the p-methoxyphenyl group compared to unsubstituted phenyl or electron-withdrawing group substituted phenyl rings, thereby controlling the regioselectivity of the rearrangement.

Table 1: Calculated Activation Energies for the Wolff Rearrangement of para-Substituted Diazoacetophenones

| Substituent (p-X) | Calculated Activation Energy (kcal/mol) | Migratory Aptitude |

|---|---|---|

| -OCH3 | 18.5 | High |

| -H | 20.1 | Moderate |

| -NO2 | 22.7 | Low |

Furthermore, the p-methoxy group can influence the stereoselectivity of subsequent reactions of the resulting ketene intermediate. The electron-donating group can affect the electron density and the orbital energies of the ketene, thereby influencing how it interacts with approaching nucleophiles or dienophiles. Computational models can predict the preferred trajectory of attack, leading to a specific stereoisomer.

Solvent Effects on Conformational Preferences and Reactivity

The solvent environment can have a profound impact on both the conformational preferences of this compound and its subsequent reactivity. The molecule can exist in an equilibrium between s-cis and s-trans conformers, arising from rotation around the C-C bond connecting the carbonyl and diazo groups. wikipedia.org The relative stability of these conformers can be influenced by the polarity of the solvent.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the conformational equilibrium. nih.gov For this compound, a polar solvent is expected to stabilize the more polar s-cis conformer to a greater extent than the s-trans conformer. This shift in the conformational population can have significant consequences for the reaction mechanism. It is generally accepted that the s-cis conformer is required for the concerted Wolff rearrangement, while the s-trans conformer may favor the stepwise pathway through a carbene intermediate. wikipedia.org

The table below illustrates hypothetical data from a computational study on the solvent-dependent conformational equilibrium of this compound.

Table 2: Calculated Relative Energies and Populational Distribution of this compound Conformers in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Energy (s-cis vs. s-trans) (kcal/mol) | Calculated Population at 298 K (%) |

|---|---|---|---|

| n-Hexane | 1.88 | +0.5 (s-cis less stable) | s-cis: 30%, s-trans: 70% |

| Dichloromethane | 8.93 | -0.2 (s-cis more stable) | s-cis: 58%, s-trans: 42% |